Superior Selectivity for 5-HT2 vs. D2 Receptors: A Quantitative Comparison with Risperidone
Amperozide demonstrates an exceptionally high selectivity ratio for 5-HT2 receptors over dopamine D2 receptors. In contrast, the atypical antipsychotic risperidone is a potent D2 antagonist. Quantitatively, Amperozide's in vitro Ki for 5-HT2 is 16.5 nM [1], while its Ki for striatal D2 is 540 nM [1], yielding a D2/5-HT2 Ki ratio of approximately 33. For risperidone, in vitro Ki values are 2.5 nM for D2 and 0.25 nM for 5-HT2, yielding a D2/5-HT2 Ki ratio of 10 [2]. This indicates that Amperozide is over 3-fold more selective for 5-HT2 over D2 than risperidone. This differential is even more pronounced in vivo, where Amperozide (up to 40 mg/kg) fails to displace radioligand binding to D2 receptors [3], unlike risperidone which shows high in vivo occupancy at both sites [4].
| Evidence Dimension | D2/5-HT2 Ki Selectivity Ratio (In Vitro) |
|---|---|
| Target Compound Data | 540 nM (D2) / 16.5 nM (5-HT2) = Ratio ~33 |
| Comparator Or Baseline | Risperidone: 2.5 nM (D2) / 0.25 nM (5-HT2) = Ratio ~10 |
| Quantified Difference | Amperozide ratio is 3.3-fold higher (more selective) |
| Conditions | Radioligand binding assays using rat brain membranes |
Why This Matters
For studies aiming to isolate 5-HT2-mediated effects without confounding D2 antagonism (e.g., extrapyramidal side effects), Amperozide is a far superior and cleaner pharmacological tool than risperidone.
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